molecular formula C23H37N5O6 B13401124 Boc-Val-Cit-PAB

Boc-Val-Cit-PAB

Cat. No.: B13401124
M. Wt: 479.6 g/mol
InChI Key: VYCVAPFXSOAOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Val-Cit-PAB is a compound used as a cleavable linker in antibody-drug conjugates (ADCs). It consists of three components: a Boc-protected valine-citrulline dipeptide, and a p-aminobenzyl alcohol (PAB) spacer. This compound is designed to be cleaved by cathepsin B, an enzyme found in lysosomes, making it highly specific for intracellular drug release.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Cit-PAB involves multiple steps:

    Protection of Valine and Citrulline: The amino acids valine and citrulline are first protected using tert-butyloxycarbonyl (Boc) groups.

    Peptide Coupling: The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of carbodiimides like EDCI or DCC.

    Attachment of PAB: The p-aminobenzyl alcohol spacer is attached to the dipeptide through a nucleophilic substitution reaction.

    Deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale reactors are used to carry out the peptide coupling and attachment of PAB.

    Purification: The product is purified using techniques like crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Cit-PAB undergoes several types of chemical reactions:

    Cleavage by Cathepsin B: The compound is specifically cleaved by cathepsin B, releasing the drug payload inside the target cell.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bond.

Common Reagents and Conditions

    Cathepsin B: This enzyme is used to cleave the compound in biological systems.

    Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions.

Major Products Formed

    Drug Payload: Upon cleavage by cathepsin B, the drug payload is released.

    Amino Acids and PAB: Hydrolysis results in the formation of individual amino acids and the PAB spacer.

Scientific Research Applications

Boc-Val-Cit-PAB has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of ADCs for targeted drug delivery.

    Biology: Studied for its role in intracellular drug release mechanisms.

    Medicine: Utilized in the development of cancer therapeutics, where it helps in delivering cytotoxic drugs specifically to cancer cells.

    Industry: Employed in the production of ADCs for clinical trials and commercial use

Mechanism of Action

The mechanism of action of Boc-Val-Cit-PAB involves:

    Recognition and Binding: The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of the cancer cell.

    Internalization and Cleavage: The ADC is internalized into the cell, where cathepsin B cleaves the this compound linker.

    Drug Release: The cleavage releases the drug payload, which then exerts its cytotoxic effects on the cancer cell.

Comparison with Similar Compounds

Similar Compounds

    Val-Cit-PAB-MMAE: Similar in structure but includes monomethyl auristatin E (MMAE) as the drug payload.

    Fmoc-Val-Cit-PAB: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc

Uniqueness

    Specificity: Boc-Val-Cit-PAB is highly specific for cathepsin B, making it effective for targeted drug delivery.

    Stability: The compound shows excellent plasma stability, ensuring that the drug payload is released only inside the target cell

Properties

IUPAC Name

tert-butyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCVAPFXSOAOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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